molecular formula C11H12ClN3O B8298732 4-chloro-N-(1H-indazol-5-yl)butanamide CAS No. 478828-56-7

4-chloro-N-(1H-indazol-5-yl)butanamide

Cat. No. B8298732
CAS RN: 478828-56-7
M. Wt: 237.68 g/mol
InChI Key: OHIPEJCSRHQTAR-UHFFFAOYSA-N
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Description

4-chloro-N-(1H-indazol-5-yl)butanamide is a useful research compound. Its molecular formula is C11H12ClN3O and its molecular weight is 237.68 g/mol. The purity is usually 95%.
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properties

CAS RN

478828-56-7

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

4-chloro-N-(1H-indazol-5-yl)butanamide

InChI

InChI=1S/C11H12ClN3O/c12-5-1-2-11(16)14-9-3-4-10-8(6-9)7-13-15-10/h3-4,6-7H,1-2,5H2,(H,13,15)(H,14,16)

InChI Key

OHIPEJCSRHQTAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CCCCl)C=NN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (2.1 ml, 15 mmol) was added to a suspension of 5-aminoindazole (1.00 g, 7.51 mmol) in tetrahydrofuran (10 ml) at room temperature, followed by adding thereto a solution of 4-chlorobutyryl chloride (1.16 g, 8.26 mmol) in tetrahydrofuran (5 ml) at 0° C., and the resulting mixture was stirred at 0° C. for 1 hour. Then, a 1N-aqueous sodium hydroxide solution was added to the reaction solution, followed by extraction with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was suspended in ethanol and stirred, followed by filtration. The solid collected by the filtration was dried under reduced pressure to obtain 4-chloro-N-(1H-indazol-5-yl)butanamide (572 mg, 32%).
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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